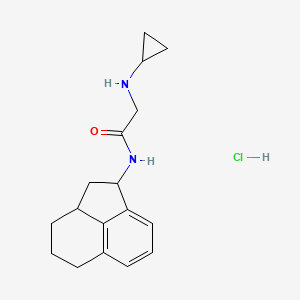![molecular formula C14H13N5 B7643366 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile, also known as GSK2334470, is a small molecule inhibitor that has shown potential in cancer research. This compound is a kinase inhibitor that targets the protein PDK1, which plays a crucial role in regulating cell growth and survival.
Scientific Research Applications
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile has been studied extensively in cancer research due to its ability to inhibit PDK1, a protein that is overexpressed in many types of cancer. Inhibition of PDK1 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been studied in other diseases such as diabetes and Alzheimer's disease.
Mechanism of Action
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile inhibits PDK1 by binding to the ATP-binding site of the protein. This prevents PDK1 from phosphorylating its downstream targets, including Akt and p70S6K, which are involved in cell survival and growth. Inhibition of PDK1 leads to a decrease in cell survival and proliferation, making this compound a potential cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Inhibition of PDK1 also leads to a decrease in glucose uptake and lactate production, which are important for cancer cell metabolism. This compound has also been shown to improve insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile in lab experiments is its specificity for PDK1. This allows for targeted inhibition of PDK1 without affecting other proteins. However, this compound has a short half-life in vivo, which limits its efficacy as a cancer therapy. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile research include improving its efficacy as a cancer therapy by developing prodrugs or nanocarriers that can increase its half-life and solubility. This compound can also be used in combination with other cancer therapies to enhance their efficacy. Further research is needed to fully understand the mechanism of action of this compound and its potential in other diseases.
Synthesis Methods
The synthesis of 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile involves the reaction of 2-(N-methylanilino)ethylamine with 4,5-dicyanoimidazole in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce this compound in high yield and purity.
properties
IUPAC Name |
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-18(12-5-3-2-4-6-12)7-8-19-11-17-13(9-15)14(19)10-16/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBSRVCBFMSTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=NC(=C1C#N)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7643283.png)
![2-Tert-butyl-5-methyl-4-[(7-methyl-2-oxochromen-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643287.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7643293.png)
![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7643299.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7643300.png)
![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)
![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643321.png)
![7-[(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7643330.png)
![3-[1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7643347.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)
![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)
